molecular formula C20H13ClF4N4O3 B605954 Regorafenib metabolite M4 CAS No. 1343498-72-5

Regorafenib metabolite M4

カタログ番号: B605954
CAS番号: 1343498-72-5
分子量: 468.79
InChIキー: UJAPQTJRMGFPQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Regorafenib metabolite M4 is a derivative of regorafenib, an orally administered multikinase inhibitor. Regorafenib is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Metabolite M4 is one of the several metabolites formed during the biotransformation of regorafenib in the human body .

生化学分析

Biochemical Properties

Regorafenib Metabolite M4 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A9 . The main circulating metabolites of Regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as Regorafenib .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be involved in a feedback loop of the pentose phosphate pathway (PPP) and PI3K/AKT signal pathway, driving resistance to Regorafenib in hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of PPP, regulates the PI3K/AKT activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that total plasma exposure to each of the metabolites, M-2 and M-5, at steady state was comparable to that of the parent compound after administration of Regorafenib .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. The most relevant metabolic pathway in Regorafenib resistance in HCC is the pentose phosphate pathway (PPP) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of regorafenib metabolite M4 involves multiple steps, starting from the parent compound, regorafenib. The process typically includes oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 (CYP) 3A4 . The specific synthetic routes and reaction conditions for metabolite M4 are proprietary and developed by pharmaceutical companies like Bayer AG .

Industrial Production Methods: Industrial production of regorafenib and its metabolites, including M4, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control .

科学的研究の応用

Biochemical Properties

Regorafenib metabolite M4 is primarily formed through metabolic processes involving cytochrome P450 3A4 and uridine diphosphate glucuronosyltransferase 1A9. This compound exhibits significant interactions with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.

Scientific Research Applications

  • Analytical Chemistry :
    • M4 serves as a reference standard in analytical chemistry for studying the metabolic pathways of regorafenib. It aids researchers in understanding how regorafenib is processed in the body and can be used to develop more effective dosing strategies.
  • Biological Studies :
    • Investigations into M4's role in cellular processes are ongoing, focusing on its interactions with biological macromolecules. This research helps elucidate how M4 might contribute to the pharmacological effects observed with regorafenib treatment.
  • Pharmacokinetics and Pharmacodynamics :
    • This compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for determining the appropriate dosing regimens for patients undergoing treatment.
  • Drug Development :
    • The metabolite is utilized in the development of new therapeutic agents. Research into M4 can lead to insights that facilitate the creation of more effective cancer treatments with potentially fewer side effects.
  • Clinical Monitoring :
    • M4 is also involved in drug monitoring studies to assess its presence and concentration in patients' plasma, which can inform treatment adjustments based on individual patient responses.

Case Studies and Clinical Insights

Several studies have highlighted the significance of this compound in clinical settings:

  • A study indicated that higher systemic exposure to unbound active metabolites, including M4, correlated with shorter progression-free survival in colorectal cancer patients treated with regorafenib. This suggests that monitoring levels of M4 could be critical for optimizing treatment outcomes .
  • Another investigation demonstrated that metabolites M2 and M5 exhibited similar pharmacological activity to regorafenib itself, indicating that metabolites like M4 may also play a role in therapeutic efficacy .

Data Table: Comparison of Regorafenib Metabolites

MetaboliteFormation PathwayPharmacological ActivityClinical Relevance
M2CYP3A4Similar to regorafenibHigh relevance in pharmacodynamics
M5CYP3A4Similar to regorafenibImportant for understanding treatment efficacy
M4CYP3A4Under investigationPotential role in therapeutic monitoring

類似化合物との比較

生物活性

Regorafenib is an oral multi-kinase inhibitor primarily used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its efficacy is largely attributed to its active metabolites, particularly M2 and M5, while M4 has also garnered attention for its biological activity. This article explores the biological activity of Regorafenib metabolite M4, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and clinical implications.

This compound is involved in inhibiting several key signaling pathways associated with oncogenesis and tumor progression. It primarily acts on various receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth. The following are notable targets of M4:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition leads to reduced angiogenesis.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Impacts cellular proliferation and survival.
  • KIT : Involved in hematopoiesis and cell proliferation.
  • BRAF : A key player in the MAPK/ERK signaling pathway, which regulates cell division.

M4's action is characterized by its ability to modulate the tumor microenvironment, thereby influencing immune responses and tumor cell survival .

M4 is primarily metabolized in the liver through cytochrome P450 enzymes, specifically CYP3A4. The compound undergoes various biochemical transformations including:

  • Oxidation : Leading to the formation of N-oxide derivatives.
  • Reduction : Conversion back to the parent compound or other intermediates.
  • Substitution : Replacement of functional groups facilitated by enzymes.

These reactions contribute to the overall metabolic profile of regorafenib and its metabolites .

Pharmacokinetics (ADME)

The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : After oral administration, regorafenib reaches peak plasma concentrations within 4 hours.
  • Distribution : Highly protein-bound (approximately 99.5%).
  • Metabolism : Primarily via CYP3A4 and UGT1A9, with M2 and M5 being the major active metabolites alongside M4.
  • Excretion : About 71% of a single radiolabeled dose is excreted in feces; minimal renal excretion was noted for the parent compound .

Clinical Findings

Clinical studies have demonstrated that Regorafenib and its metabolites exhibit comparable pharmacological activities. For instance, a study indicated that total plasma exposure to M2 and M5 at steady state was similar to that of regorafenib itself. However, specific data on M4's clinical efficacy remain limited compared to its more studied counterparts .

Case Studies

  • Phase II Study in Metastatic Colorectal Cancer :
    • Patients treated with regorafenib showed improved progression-free survival compared to those receiving placebo. The pharmacokinetic analysis highlighted that metabolites including M4 were present at significant levels during treatment cycles .
  • Drug Interaction Studies :
    • Co-administration with strong CYP3A4 inhibitors resulted in altered exposure levels of regorafenib and its metabolites, suggesting that M4's activity could be influenced by concurrent medications affecting metabolic pathways .

Summary Table of Biological Activity

PropertyDescription
Primary Targets VEGFR, PDGFR, KIT, BRAF
Metabolic Pathway CYP3A4 and UGT1A9
Pharmacokinetics High protein binding; significant fecal excretion
Clinical Relevance Comparable activity to parent compound; limited direct studies on M4

特性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAPQTJRMGFPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343498-72-5
Record name BAY-751098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-751098
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib metabolite M4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib metabolite M4
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Regorafenib metabolite M4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Regorafenib metabolite M4
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Regorafenib metabolite M4
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Regorafenib metabolite M4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。